molecular formula C9H6N4O3S B3861151 3-PYRIDINECARBOXAMIDE,N-(5-NITRO-2-THIAZOLYL)- CAS No. 64724-83-0

3-PYRIDINECARBOXAMIDE,N-(5-NITRO-2-THIAZOLYL)-

Cat. No.: B3861151
CAS No.: 64724-83-0
M. Wt: 250.24 g/mol
InChI Key: RLRMQIMUGGQZTF-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- is a chemical compound with the molecular formula C9H6N4O3S and a molecular weight of 250.234 g/mol It is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a nitrothiazole moiety

Preparation Methods

The synthesis of 3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- typically involves the reaction of pyridine-3-carboxylic acid with 5-nitro-2-thiazolamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group in the thiazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The pyridine and thiazole rings provide structural stability and facilitate binding to specific targets .

Comparison with Similar Compounds

Similar compounds to 3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- include:

    3-Pyridinecarboxamide,N-(2-thiazolyl)-: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-Pyridinecarboxamide,N-(5-amino-2-thiazolyl)-:

    3-Pyridinecarboxamide,N-(5-chloro-2-thiazolyl)-: The presence of a chloro group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of 3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- lies in its nitrothiazole moiety, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3S/c14-8(6-2-1-3-10-4-6)12-9-11-5-7(17-9)13(15)16/h1-5H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRMQIMUGGQZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313750
Record name ST50646689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64724-83-0
Record name NSC276393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50646689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-PYRIDINECARBOXAMIDE,N-(5-NITRO-2-THIAZOLYL)-
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3-PYRIDINECARBOXAMIDE,N-(5-NITRO-2-THIAZOLYL)-

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